molecular formula C3H8N2O B3051652 N-methylacetohydrazide CAS No. 3530-13-0

N-methylacetohydrazide

Cat. No.: B3051652
CAS No.: 3530-13-0
M. Wt: 88.11 g/mol
InChI Key: XDIIJQFNVMXIJQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Hydrazide Applications

The journey of hydrazide chemistry began in the late 19th century, with Emil Fischer first coining the term "hydrazine" in 1875 while working on producing organic compounds from mono-substituted hydrazine (B178648). wikipedia.org Theodor Curtius later synthesized hydrazine sulfate (B86663) in 1887, but it was the Dutch chemist Lobry de Bruyn who first prepared pure anhydrous hydrazine in 1895. wikipedia.org Initially, the high reactivity of hydrazides made them valuable as starting materials and intermediates for synthesizing other compounds like amines and aldehydes. researchgate.net

A significant turning point in the application of hydrazides came with the discovery of the tuberculostatic properties of isonicotinic hydrazide (isoniazid). researchgate.net This discovery spurred extensive research into the physiological effects of various hydrazide derivatives, revealing a wide spectrum of biological activities. researchgate.netnih.gov Over the years, hydrazides have been investigated for their potential as anticonvulsant, anti-inflammatory, antimicrobial, and antitumor agents. nih.gov

The evolution of hydrazide applications also extends into materials science and industrial chemistry. They are used in the synthesis of polymers, dyes, and as blowing agents for creating foam rubber. wikipedia.orgrjptonline.org In agriculture, certain hydrazide derivatives have found use as pesticides and fungicides. britannica.com The development of sensitive equipment has also enabled the study of chemiluminescence in substituted phthalic acid hydrazides, opening new avenues for their application. researchgate.net

General Significance of Hydrazide Scaffolds in Molecular Design

The hydrazide functional group, characterized by the -C(=O)NHNH- moiety, is a versatile and highly significant scaffold in molecular design, particularly within medicinal chemistry. rjptonline.orgmdpi.com Its importance stems from its ability to act as a versatile building block for the synthesis of a wide array of heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, which are themselves important pharmacophores. mdpi.comnih.gov The hydrazide structure allows for the introduction of various substituents, enabling the fine-tuning of steric and electronic properties to optimize biological activity. researchgate.net

Hydrazides and their derivatives, hydrazones, are known to exhibit a broad range of biological activities. nih.gov This has led to their widespread use as a core structure in the design of novel therapeutic agents. pensoft.net The ability of the hydrazide group to form stable complexes with metal ions is another key feature, contributing to their biological and analytical applications. pensoft.net Furthermore, the hydrazone linkage, formed by the reaction of a hydrazide with an aldehyde or ketone, is relatively stable in aqueous media, making it a valuable tool for bioconjugation and the development of prodrugs. rsc.orgoup.com

The structural features of the hydrazide scaffold, including its hydrogen bonding capabilities and conformational flexibility, allow for effective interaction with biological targets. researchgate.net This has been exploited in the design of enzyme inhibitors and other bioactive molecules. plos.org The adaptability of the hydrazide scaffold ensures its continued relevance in the ongoing search for new and improved therapeutic agents and functional materials.

Specific Academic Relevance of N-Methylacetohydrazide and Related Structures

This compound, a simple N-substituted hydrazide, and its derivatives hold specific relevance in academic research due to their utility as model compounds and synthetic intermediates. The presence of the methyl group on one of the nitrogen atoms introduces specific steric and electronic effects that can influence reactivity and biological activity. The study of this compound and its regioisomer, N'-methylacetohydrazide, provides valuable insights into the fundamental chemistry of N-substituted hydrazides. iucr.org

Furthermore, this compound serves as a building block in the synthesis of more complex molecules with potential biological relevance. solubilityofthings.com For example, derivatives of this compound have been incorporated into larger molecular frameworks to create novel compounds with potential anti-inflammatory properties. plos.org The synthesis of these derivatives often involves multi-step reactions, highlighting the role of this compound as a key intermediate in organic synthesis. The academic interest in this compound and its analogs lies in their ability to contribute to the development of new synthetic methodologies and the discovery of novel bioactive compounds. iucr.orgsolubilityofthings.com

Data Tables

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-3(6)5(2)4/h4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIIJQFNVMXIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073327
Record name Acetic acid, 1-methylhydrazide
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Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3530-13-0
Record name Acetic acid, 1-methylhydrazide
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Record name 1-Methyl-1-acetylhydrazine
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Record name 1-Acetyl-1-methylhydrazine
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Record name Acetic acid, 1-methylhydrazide
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Record name 1-Methyl-1-acetylhydrazine
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Synthetic Methodologies for N Methylacetohydrazide and Its Regioisomers

Established Synthetic Pathways to N-Methylacetohydrazide

Reaction of Carboxylic Acid Derivatives with N-Alkyl Hydrazines

A primary and widely employed method for synthesizing N-substituted hydrazides involves the reaction of carboxylic acid derivatives with N-alkyl hydrazines. researchgate.net This approach is versatile, allowing for the use of various starting materials. For instance, the synthesis of 2-hydroxy-N-methylacetohydrazide can be achieved by reacting ethyl glycolate (B3277807) with N-methylhydrazine in a solvent like dichloromethane. google.com

However, a significant challenge associated with this method is the frequent formation of a mixture of regioisomers. researchgate.net The reaction between a carboxylic acid derivative and an N-alkyl hydrazine (B178648) can lead to the formation of both N- and N'-alkylated hydrazide products, which can complicate purification and reduce the yield of the desired isomer. researchgate.netnih.gov

One-Step Synthesis and Purification Techniques

To streamline the production of this compound and its derivatives, one-step synthesis and purification methods have been investigated. These approaches aim to simplify the reaction process and avoid complex purification steps like flash chromatography. researchgate.net A reported one-step synthesis for 2-hydroxy-N'-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide involves direct reaction and subsequent purification without the need for expensive chromatographic separation. researchgate.net

Purification strategies are essential for isolating the desired product from the reaction mixture, which may contain unreacted starting materials, byproducts, and regioisomers. Common purification techniques include:

Crystallization: This method is effective for obtaining pure crystalline products. For example, 2-hydroxy-N-methylacetohydrazide has been purified from ethyl acetate (B1210297) (EtOAc), and its regioisomer, 2-hydroxy-N'-methylacetohydrazide, from 2-propanol. nih.gov

Extraction: Liquid-liquid extraction can be used to separate the product based on its solubility characteristics. Benzene extraction has been noted as a method for separating regioisomers.

Chromatography: While efforts are made to avoid it due to cost, column chromatography remains a powerful tool for separating closely related compounds like regioisomers. scholaris.ca Preparative high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are also effective separation techniques. researchgate.net

The table below summarizes the yields and melting points for the one-step synthesis of 2-hydroxy-N-methylacetohydrazide and its N'-methyl regioisomer.

CompoundYield (%)Melting Point (K)Purification Solvent
2-hydroxy-N-methylacetohydrazide4.1352–353Ethyl acetate
2-hydroxy-N'-methylacetohydrazide37.5350–3512-propanol

Table 1: Yields and physical properties of synthesized 2-hydroxy-N-methylacetohydrazide regioisomers. nih.gov

Synthesis of N'-Methylacetohydrazide and Other Regioisomeric Forms

Regioselective Synthesis Approaches

Achieving regioselectivity in the synthesis of N-substituted hydrazides is a key objective to maximize the yield of the desired isomer and simplify purification. The reaction of methylhydrazine with acetic acid methyl ester is a known route to produce N'-methylacetohydrazide. lookchem.com

The choice of solvent can significantly influence the regioselectivity of the reaction. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been shown to improve regioselectivity in the synthesis of pyrazoles from 1,3-diketones and arylhydrazines, a reaction class with similar mechanistic considerations. organic-chemistry.org In contrast, polar protic solvents like ethanol (B145695) and acetic acid can lead to lower regioselectivity. organic-chemistry.org

Catalysts also play a crucial role. For instance, copper-catalyzed reactions have been employed for the regioselective synthesis of substituted pyrazoles. organic-chemistry.orgsioc-journal.cn These principles can be applied to direct the methylation to the desired nitrogen atom in acetohydrazide.

Strategies for Regioisomer Separation and Isolation

When a mixture of regioisomers is formed, effective separation techniques are paramount. As mentioned previously, crystallization and chromatography are the primary methods for isolating individual isomers. nih.govscholaris.caresearchgate.net The choice of solvent for crystallization is critical and is often determined empirically to find conditions where one isomer preferentially crystallizes while the other remains in solution.

Preparative HPLC, particularly using reversed-phase columns, offers high-resolution separation of isomers. researchgate.net The mobile phase composition can be optimized to achieve baseline separation of the regioisomers.

Influence of Protecting Groups in Regioselective Synthesis

The use of protecting groups is a powerful strategy to achieve regioselectivity in the synthesis of N-substituted hydrazines and hydrazides. rsc.org By temporarily blocking one of the nitrogen atoms of the hydrazine, the acylation or alkylation reaction can be directed to the unprotected nitrogen.

Commonly used protecting groups for this purpose include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). nih.gov For example, using Boc- or Cbz-protected N-alkyl hydrazines can lead to the desired N- or N'-regioisomer with high selectivity. nih.gov Another protecting group, N-amino-1,8-naphthalimide, has been demonstrated as a regenerable synthon for the selective synthesis of mono-N-substituted hydrazines and hydrazides. researchgate.net This strategy involves the selective mono-amidation of the protected hydrazine, followed by a deprotection step to yield the desired product. researchgate.net This approach avoids the formation of isomeric mixtures, thereby eliminating the need for challenging separation procedures. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable, efficient, and safer chemical processes. organic-chemistry.org This involves a critical evaluation of traditional methods and the adoption of alternative technologies that reduce waste, minimize energy consumption, and utilize less hazardous substances. mdpi.commdpi.com

Conventional methods for synthesizing hydrazides often involve a two-step pathway: esterification of a carboxylic acid followed by treatment with hydrazine hydrate. japtronline.comjaptronline.com These processes can require prolonged heating and the use of volatile organic solvents, contributing to high energy consumption and environmental waste. researchgate.net For this compound specifically, the use of reagents like acetic anhydride (B1165640) presents its own hazards. scielo.br

In contrast, green chemistry promotes methodologies that are more benign and efficient. enamine.net Key principles include waste prevention, maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing catalysis. organic-chemistry.org

Solvent-Free and Alternative Solvent Systems: Another core tenet of green chemistry is the reduction or elimination of hazardous solvents. mdpi.com Research has demonstrated the successful synthesis of hydrazide derivatives using solvent-free "grinding" techniques, often with a reusable organocatalyst like L-proline. mdpi.com This approach offers clean reactions, easy workup, and high purity with short reaction times. mdpi.com When a solvent is necessary, greener alternatives to volatile organic compounds are preferred. Water is an ideal green solvent, and reactions performed "on-water" can show enhanced reactivity and selectivity while simplifying product isolation. organic-chemistry.org Other less hazardous and recyclable solvents like ethanol or glycerol (B35011) are also favored. mdpi.com The hydrogenation of acethydrazone to N'-methyl acethydrazide, for example, has been studied in various alcohol solvents, with the polarity of the solvent influencing the reaction rate. scielo.br

Catalysis and Atom Economy: Catalytic methods are superior to stoichiometric ones as they reduce waste by being used in small amounts and allowing for regeneration and reuse. dynamicscience.com.au For instance, a novel method for the acetylation of methyl hydrazones uses palladium chloride (PdCl2) as a catalyst to facilitate the reaction with acetic acid, a much safer acetylating agent than acetic anhydride. researchgate.net This catalytic approach not alligns with green principles by using a less hazardous reagent but also improves atom economy. Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. enamine.net Syntheses with fewer steps and fewer byproducts, such as one-pot microwave-assisted methods, generally have a higher atom economy. researchgate.net

The table below compares a conventional hydrazide synthesis with a greener, microwave-assisted approach, highlighting the significant improvements in efficiency and environmental impact.

ParameterConventional Method (Process 1)Green Method (Process 2)Improvement
Number of Steps TwoOne50% Reduction
Heating Time 6-9 hours60-200 seconds162-360 times less
Energy Consumption (KWh) 6-90.015-0.050180-400 times less
Overall Yield (%) ~77.0%~90%13% Increase
Atom Economy (%) ~62.3%~79.1%16.8% Increase
Reaction Mass Efficiency (%) ~16.0%~69.2%53.2% Increase
E(nvironmental) Factor 4.50.393.3% Reduction
Data adapted from a comparative study on benzoic hydrazide synthesis, illustrating typical advantages of green methods. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound and its regioisomers can be made substantially more sustainable and efficient.

Structural Characterization and Analysis

Solid-State Structural Elucidation

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional structure of a crystalline solid. For 2-hydroxy-N-methylacetohydrazide (referred to as compound 2 in the source literature), this technique has provided precise data on its crystal system, space group, and unit cell dimensions. nih.goviucr.org

The crystal data for 2-hydroxy-N-methylacetohydrazide is summarized in the table below. The compound crystallizes in the monoclinic system with the space group C2/c. nih.govresearchgate.net

Table 1: Crystal Data and Structure Refinement for 2-hydroxy-N-methylacetohydrazide

Parameter Value
Chemical Formula C₃H₈N₂O₂
Formula Weight ( g/mol ) 104.11
Crystal System Monoclinic
Space Group C2/c
a (Å) 9.4484 (8)
b (Å) 7.0977 (7)
c (Å) 15.3781 (14)
V (ų) 1031.28 (16)
Z 8
Temperature (K) 296
Radiation type Mo Kα
λ (Å) 0.71073
Dcalc (Mg m⁻³) 1.341

Data sourced from a 2024 study by Vashchenko et al. iucr.org

The analysis of bond lengths and angles within the 2-hydroxy-N-methylacetohydrazide molecule reveals features indicative of its electronic structure. nih.gov In contrast to its regioisomer, 2-hydroxy-N'-methylacetohydrazide, where the O–C–N–N fragment shows conjugation, the structure of 2-hydroxy-N-methylacetohydrazide displays a slight disruption of this conjugation. nih.goviucr.org This is evidenced by the elongation of both the C2—O2 bond [1.251 (3) Å] and the N1—N2 bond [1.434 (3) Å] when compared to average values. nih.gov

Table 2: Selected Bond Lengths for 2-hydroxy-N-methylacetohydrazide

Bond Length (Å)
C2—O2 1.251 (3)
N1—N2 1.434 (3)

Data sourced from a 2024 study by Vashchenko et al. nih.gov

The pyramidal geometry of the N2 atom is confirmed by the sum of its valence angles. iucr.org

Crystal Packing Motifs and Intermolecular Interactions

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a deeper understanding of the crystal packing.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Contribution (%)
H⋯H 58.5
H⋯O/O⋯H 31.7
N⋯H/H⋯N 4.0
H⋯C/C⋯H 3.2

Data sourced from a 2024 study by Vashchenko et al. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed graphical summary of the intermolecular contacts. nih.gov For 2-hydroxy-N-methylacetohydrazide, the fingerprint plot visually confirms the dominance of H⋯H and H⋯O/O⋯H interactions. nih.gov The strong O–H⋯O and N—H⋯O hydrogen bonds are visible on the Hirshfeld surface mapped over the normalized contact distance (dnorm) as distinct dark-red spots, indicating contacts shorter than the van der Waals radii. nih.gov

Quantification of Intermolecular Contacts

Conformational Analysis and Isomerism

The study of 2-hydroxy-N-methylacetohydrazide and its regioisomer, 2-hydroxy-N′-methylacetohydrazide, highlights key differences in their molecular conformation. nih.govenamine.net In the solid state, all non-hydrogen atoms of 2-hydroxy-N-methylacetohydrazide lie in the same plane, with a root-mean-square deviation of 0.028 Å. nih.govresearchgate.net

A notable conformational feature is the relative orientation of the functional groups. In 2-hydroxy-N-methylacetohydrazide, the hydroxyl and carbonyl groups are in a cis position relative to each other. nih.govresearchgate.net Furthermore, the amino group and the carbonyl group adopt a trans position relative to the C2—N1 bond. nih.govresearchgate.netenamine.net This is in direct contrast to its regioisomer, where these relationships are reversed, demonstrating how the position of the methyl group significantly influences the molecule's preferred conformation in the crystalline state. nih.govresearchgate.net

Rotameric Conformations of N-Methylacetohydrazide Derivatives

The conformational landscape of this compound derivatives is largely defined by rotation around the C-N amide bond. This rotation gives rise to different rotameric conformations. For the parent compound, acetohydrazide, computational studies have shown a rotational barrier of approximately 26 kcal/mol for the C-N bond, indicating a significant energy requirement for interconversion between conformers and suggesting the planar sp2 nature of the nitrogen atom in the central NH moiety. researchgate.net The terminal NH2 group's nitrogen atom, in contrast, is predicted to have a much lower inversion barrier of about 7-8 kcal/mol. researchgate.net

In derivatives of this compound, specifically N-acylhydrazones which contain a C=N double bond, the possibility for both geometric (E/Z) and conformational (syn/anti) isomerism exists. The rotation around the imine (C=N) bond can lead to E and Z stereoisomers, while rotation about the amide (C(O)-N) bond results in syn- and anti-periplanar conformers. researchgate.net While this compound itself lacks the imine bond, the principles of restricted rotation around the amide bond are fundamental to its structure.

In the case of 2-hydroxy-N′-methylacetohydrazide, the methylamino group and the carbonyl group are observed to be in a cis position relative to the C-N bond. researchgate.netresearchgate.net Conversely, in the regioisomer 2-hydroxy-N-methylacetohydrazide, the amino group and the carbonyl group adopt a trans configuration relative to the C-N bond. researchgate.netresearchgate.net This highlights how the position of the methyl group can influence the preferred rotameric conformation around the amide bond.

The table below summarizes the observed conformations in two regioisomeric derivatives of this compound based on crystallographic data.

CompoundRotational BondConformation
2-hydroxy-N′-methylacetohydrazideC-N (amide)cis (methylamino to carbonyl)
2-hydroxy-N-methylacetohydrazideC-N (amide)trans (amino to carbonyl)

Structural Differences Between Regioisomers

The placement of the methyl group on either the N or N′ nitrogen atom of the hydrazide moiety results in two distinct regioisomers: this compound and N′-methylacetohydrazide. X-ray crystallographic studies on their hydroxylated derivatives, 2-hydroxy-N-methylacetohydrazide and 2-hydroxy-N′-methylacetohydrazide, reveal significant structural distinctions. researchgate.netresearchgate.net

Furthermore, the relative orientation of functional groups differs between the two regioisomers. In 2-hydroxy-N′-methylacetohydrazide, the hydroxyl and carbonyl groups are in a trans position to each other. researchgate.netresearchgate.net In 2-hydroxy-N-methylacetohydrazide, these groups are in a cis arrangement. researchgate.netresearchgate.net These conformational differences arise from the steric and electronic effects of the methyl group's placement, which in turn influences intermolecular interactions and crystal packing.

The key structural distinctions between the two regioisomers are outlined in the table below.

Feature2-hydroxy-N′-methylacetohydrazide2-hydroxy-N-methylacetohydrazide
Planarity Core is nearly planar, methyl group is out of plane. researchgate.netresearchgate.netAll non-hydrogen atoms are coplanar. researchgate.netresearchgate.net
Hydroxyl vs. Carbonyl Position trans researchgate.netresearchgate.netcis researchgate.netresearchgate.net
Amide Bond Conformation cis (methylamino to carbonyl) researchgate.netresearchgate.nettrans (amino to carbonyl) researchgate.netresearchgate.net

These structural variations underscore the importance of precise regiochemical control during the synthesis of this compound derivatives, as the isomeric form dictates the molecule's three-dimensional shape and, consequently, its interactions with other molecules.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation for a given molecular system, are fundamental to predicting molecular properties. aps.org Methods like Density Functional Theory (DFT) have become central to computational chemistry, offering a balance between accuracy and computational cost for studying electronic structure and geometry. mdpi.comgithub.iocond-mat.deresearchgate.netarxiv.org

The electronic structure of a molecule, which includes the spatial distribution and energy of its electrons, governs its chemical reactivity and physical properties. While detailed electronic structure calculations for the parent N-methylacetohydrazide are not extensively documented in the reviewed literature, studies on related compounds, such as its hydroxylated regioisomers, provide insight into the electronic environment. researchgate.net

For instance, in a study of 2-hydroxy-N′-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide, the electronic characteristics are implicitly explored through structural analysis. researchgate.net Quantum chemical methods can be employed to calculate key electronic properties. These calculations typically involve determining molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. derpharmachemica.com The energy gap between HOMO and LUMO provides a measure of the molecule's excitability and chemical stability. derpharmachemica.com

Furthermore, the distribution of electron density can be quantified through methods like Natural Bond Orbital (NBO) analysis, which provides information on atomic charges and orbital interactions. researchgate.net Such analyses can reveal the nature of bonding and the location of electrophilic and nucleophilic sites within the molecule.

Molecular geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. lupinepublishers.commdpi.com This is a standard procedure in computational chemistry, often performed using methods like DFT or Møller-Plesset perturbation theory (MP2). lupinepublishers.comutwente.nl

For the regioisomers 2-hydroxy-N′-methylacetohydrazide (1) and 2-hydroxy-N-methylacetohydrazide (2), their molecular geometries have been determined experimentally via X-ray crystallography. researchgate.net In the crystalline state, compound 1 features a nearly planar 2-hydroxy-acetohydrazide core, with the methyl group rotated relative to this plane. In contrast, all non-hydrogen atoms of compound 2 lie in the same plane. researchgate.net A key difference is the conformation around the C-N bond; the methylamino group and carbonyl group are cis in structure 1 , while the amino and carbonyl groups are trans in structure 2 . researchgate.net

These experimental structures provide a benchmark for computational geometry optimization studies. A theoretical optimization in the gas phase or in solution could reveal differences in the preferred conformations compared to the solid-state crystal structure, highlighting the influence of packing forces.

Table 1: Selected Experimental Bond Lengths and Angles for 2-hydroxy-N-methylacetohydrazide Isomers Data sourced from X-ray crystallography studies. researchgate.net

Parameter2-hydroxy-N′-methylacetohydrazide (1)2-hydroxy-N-methylacetohydrazide (2)
Bond Lengths (Å)
O1—C11.245(2)1.248(3)
N1—N21.408(2)1.412(3)
N1—C11.336(2)1.341(3)
C1—C21.512(2)1.507(4)
O2—C21.411(2)1.415(4)
N2—C31.453(2)-
N1—C3-1.455(4)
Bond Angles (°) **
N1—C1—O1122.9(1)122.5(3)
N1—C1—C2115.9(1)115.6(3)
C1—N1—N2119.8(1)120.5(2)
C3—N2—N1115.1(1)-
C3—N1—C1-121.1(2)
Torsion Angles (°) **
O1—C1—N1—N2178.9(2)-3.1(4)
C2—C1—N1—N2-1.5(2)176.2(2)
C1—N1—N2—C3118.9(2)-
C1—N1—C3--

Electronic Structure Determination

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, intermolecular interactions, and other dynamic processes over time. chemaxon.commdpi.com

This compound, with its rotatable bonds, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. nih.gov MD simulations are a powerful tool for this purpose, allowing the exploration of the potential energy surface of the molecule in a simulated environment, such as in a solvent like water. mdpi.comlambris.combiorxiv.org

For a molecule like this compound, key dihedral angles, such as those around the C-N and N-N bonds, would be monitored during a simulation. The resulting trajectory can be analyzed to determine the population of different conformational states and the timescales of transitions between them. For example, a study on N-methylacetamide (a related amide) in water used MD simulations to compute frequency-frequency correlation functions, which revealed dynamics on timescales from femtoseconds to picoseconds. nih.gov

Understanding how molecules interact with each other and with their environment is crucial for predicting their properties in the condensed phase. mdpi.comcolorado.edu MD simulations explicitly model these interactions, which are typically defined by a force field. chemrxiv.org

For the crystalline forms of 2-hydroxy-N′-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide, intermolecular interactions have been analyzed using Hirshfeld surface analysis. researchgate.net This method partitions the crystal space to visualize and quantify intermolecular contacts. In both isomers, H···H and H···O/O···H contacts were found to be the dominant interactions, contributing significantly to the crystal packing. researchgate.net Specifically, for 2-hydroxy-N′-methylacetohydrazide, H···H contacts made up 55.3% of the surface, while H···O/O···H contacts accounted for 30.8%. researchgate.net For 2-hydroxy-N-methylacetohydrazide, these values were 58.5% and 31.7%, respectively. researchgate.net The analysis also revealed that the molecules form networks of hydrogen bonds, such as N—H···O and O—H···N, which stabilize the crystal structure. researchgate.net

MD simulations could further probe these interactions in a dynamic context, for instance, by simulating the molecule in a solvent to study solute-solvent hydrogen bonding. nih.gov

Table 2: Hirshfeld Surface Interaction Contributions for 2-hydroxy-N-methylacetohydrazide Isomers Data sourced from Hirshfeld surface analysis of crystal structures. researchgate.net

Interaction Type2-hydroxy-N′-methylacetohydrazide (1) (% Contribution)2-hydroxy-N-methylacetohydrazide (2) (% Contribution)
H···H55.358.5
H···O/O···H30.831.7
Other (e.g., C···H, N···H)13.99.8

Conformational Dynamics Analysis

Computational Spectroscopic Prediction

Computational methods are widely used to predict various types of spectra, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nmrdb.orgbas.bgunibo.itnsf.gov These predictions are invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions or chemical environments. mdpi.comrsc.orgscm.commjcce.org.mk

For this compound, one could computationally predict its vibrational spectrum by first optimizing its geometry and then calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and normal modes. derpharmachemica.comscm.com DFT methods are commonly employed for this purpose. derpharmachemica.commjcce.org.mk

Similarly, NMR chemical shifts can be predicted using quantum chemical calculations. chemaxon.comnmrdb.orglibretexts.org The GIAO (gauge-including atomic orbital) method is a popular approach for calculating magnetic shielding tensors, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). libretexts.org Predicted spectra can help in the structural elucidation of new compounds or in understanding how conformational changes affect the chemical environment of different nuclei. While specific computational spectroscopic studies for this compound were not found, the methodologies are well-established and could be readily applied. nih.gov

Machine Learning Approaches in Hydrazide Chemistry

Machine learning (ML), a subset of artificial intelligence, is increasingly being applied in chemistry to predict molecular properties, model reactivity, and accelerate the discovery of new compounds. nih.gov While specific machine learning studies focusing solely on this compound are not widely documented, extensive research on the broader class of hydrazide and hydrazone derivatives showcases the power of these computational techniques. These studies provide a framework for how ML could be applied to this compound in the future.

Applications in this field often involve the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity or other properties. wildlife-biodiversity.comwildlife-biodiversity.com

Research Findings in Hydrazide Drug Discovery

A significant area of research is the use of ML to discover new drug candidates. For example, machine learning models have been successfully developed to predict the antitubercular activity of isonicotinic acid hydrazide (isoniazid) derivatives. scispace.comnih.gov In one study, various ML algorithms were trained on a dataset of compounds with known activity against Mycobacterium tuberculosis. nih.gov The resulting classification models could predict whether a new compound would have high or low activity with approximately 80% accuracy. nih.gov Regression models also showed strong performance in predicting the specific minimum inhibitory concentration (MIC) values. nih.gov

These models were then used to screen a virtual library of potential drug candidates, leading to the identification and subsequent synthesis of novel compounds. scispace.com Of the seven most promising compounds identified by the models, all showed activity against the non-resistant tuberculosis strain, and three were active against a multi-drug-resistant strain. scispace.com

Table 2: Performance of Machine Learning Models in Predicting Antitubercular Activity of Isoniazid Derivatives

Model TypeMachine Learning MethodPerformance MetricValue
ClassificationAsNN, RF, kNN, XGBoostBalanced Accuracy (Test Set)~80%
RegressionAsNN, XGBoostr² (Test Set)0.70 - 0.73
RegressionAsNN, XGBoostRMSE (Test Set)0.51 - 0.54
Data from a study on derivatives of azoles, isoniazids, and indoles. nih.gov

Predictive Modeling for Inhibitor Design

Machine learning is also used to design specific enzyme inhibitors. In a study on alkylhydrazide-based Histone Deacetylase 3 (HDAC3) inhibitors, researchers developed ligand-based 3D-QSAR models. mdpi.com These models helped to understand the relationship between the molecular structure of the alkylhydrazides and their inhibitory activity. The insights gained were used to design and synthesize new compounds with potentially improved efficacy as anti-cancer agents. mdpi.com

Similarly, exploratory data analysis of novel N-pyrrolyl hydrazide-hydrazones with antioxidant properties has been used to generate hypotheses and prioritize variables for building more robust predictive models. mdpi.com This approach helps to identify key physicochemical properties, such as lipophilicity and membrane permeability, that are critical for the desired biological effects. mdpi.com

The successful application of machine learning to a wide range of hydrazide derivatives for property prediction and rational drug design demonstrates the immense potential of these methods. Future work could involve applying these techniques to this compound to predict its physicochemical properties, biological activities, and potential applications.

Chemical Reactivity and Transformation Pathways

Substitution Reactions of N-Methylacetohydrazide

The presence of lone-pair electrons on the nitrogen atoms makes this compound a competent nucleophile. rammohancollege.ac.in Consequently, it can undergo nucleophilic substitution reactions where it displaces a leaving group in an appropriate substrate. rammohancollege.ac.innih.gov The specific nitrogen atom that acts as the nucleophile (the methylated nitrogen vs. the terminal NH2 group) can be influenced by steric factors and the nature of the electrophile.

In these reactions, the this compound attacks an electrophilic carbon center, leading to the formation of a new carbon-nitrogen bond. rammohancollege.ac.in This reactivity is fundamental to many of the transformations discussed below, where the initial step is often a nucleophilic attack on an electrophile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism when reacting with substrates like alkyl halides, involving a single transition state. ksu.edu.sa

Table 1: Potential Nucleophilic Substitution Reactions

Reactant 1 Reactant 2 (Electrophile) Product Type
This compound Alkyl Halide (R-X) N-alkylated hydrazide

Condensation Reactions and Derivative Formation

Condensation reactions are a hallmark of hydrazide chemistry, typically involving the reaction of the terminal amino group with a carbonyl-containing compound to form a new C=N double bond, with the elimination of a water molecule.

This compound readily reacts with aldehydes and ketones in a nucleophilic addition-elimination reaction to yield N-methylacetohydrazone derivatives. nih.govsmolecule.com The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org This is followed by dehydration to form the stable hydrazone product. libretexts.org These hydrazones are often stable, crystalline solids and serve as important intermediates in further synthetic transformations, such as cyclization reactions. nih.gov

Table 2: General Reaction for Hydrazone Formation

Hydrazide Reactant Carbonyl Reactant Product

Beyond aldehydes and ketones, this compound reacts with a variety of other electrophiles. A key example is its reaction with acylating agents, such as acid chlorides or anhydrides. This is a form of nucleophilic acyl substitution where the hydrazide nitrogen attacks the carbonyl carbon of the acylating agent, displacing a leaving group (e.g., chloride). masterorganicchemistry.com This reaction leads to the formation of 1,2-diacyl-1-methylhydrazine derivatives, which are also valuable synthetic intermediates. The general mechanism involves the formation of a tetrahedral intermediate which then collapses to expel the leaving group. masterorganicchemistry.com

Formation of Hydrazone Derivatives

Cyclization Reactions for Heterocyclic Scaffolds

N-alkyl hydrazides like this compound are recognized as valuable starting materials for the synthesis of diverse heterocyclic compounds. researchgate.net These reactions leverage the multiple nucleophilic and electrophilic centers within the hydrazide backbone and its derivatives to construct five-membered rings.

This compound is an important precursor for the synthesis of 1-substituted-1,2,4-triazoles. researchgate.net A common synthetic strategy involves the initial condensation of the hydrazide with a one-carbon unit provider, which can be part of a larger molecule. For instance, a derivative, 2-hydroxy-N-methylacetohydrazide, reacts with formamidine (B1211174) acetate (B1210297) to produce the corresponding 1,2,4-triazole (B32235) derivative, (1-methyl-1H-triazol-3-yl)methanol. In many synthetic routes, a hydrazone formed from the hydrazide is a key intermediate that undergoes oxidative cyclization to form the aromatic triazole ring. nih.govorganic-chemistry.org

Table 3: Example of 1,2,4-Triazole Formation

Hydrazide Precursor Reagent Heterocyclic Product

This compound also serves as a key building block for 3-substituted 1,3,4-oxadiazol-2-ones and 1,3,4-thiadiazol-2-ones. researchgate.net The synthesis of these heterocycles involves the reaction of the hydrazide with a reagent that can provide the necessary C=O or C=S group, followed by intramolecular cyclization.

1,3,4-Oxadiazol-2-ones : The formation of the 1,3,4-oxadiazol-2-one ring system can be achieved by reacting this compound with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole. The reaction proceeds by acylation of the terminal nitrogen followed by ring closure, which expels a leaving group to form the stable heterocyclic ring. General methods for synthesizing 1,3,4-oxadiazoles often rely on the cyclization of acylhydrazide derivatives. organic-chemistry.orgjchemrev.com

1,3,4-Thiadiazol-2-ones : Similarly, the synthesis of 1,3,4-thiadiazol-2-ones can be accomplished by using thiophosgene (B130339) or a related C=S synthon. The reaction mechanism is analogous to the oxadiazolone formation, where the hydrazide attacks the thiocarbonyl group, leading to a thiourea-like intermediate that subsequently cyclizes. The synthesis of related 1,3,4-thiadiazole (B1197879) structures frequently starts from acid hydrazides. connectjournals.comchemmethod.com

Table 4: Synthesis of Heterocyclic Scaffolds from this compound

Target Heterocycle Required Reagent (Example) General Transformation
1,3,4-Oxadiazol-2-one Phosgene (COCl2) Reaction with hydrazide followed by cyclization

Coordination Chemistry of N Methylacetohydrazide and Its Analogues

Ligand Properties and Chelation Potential

N-methylacetohydrazide possesses multiple potential donor atoms: the carbonyl oxygen, the secondary amine nitrogen, and the terminal primary amine nitrogen. This structure allows it to act as a versatile ligand. The most common coordination mode for acetohydrazide and its analogues is as a neutral bidentate ligand. mdpi.com Chelation occurs through the carbonyl oxygen atom and the nitrogen atom of the terminal -NH2 group, forming a stable five-membered ring with the metal center. mdpi.comebsco.com This bidentate chelation significantly enhances the stability of the resulting metal complex compared to coordination with comparable monodentate ligands, a phenomenon known as the chelate effect. libretexts.org

The molecule can also exhibit keto-enol tautomerism. Under certain conditions, such as in the presence of specific metal ions or in alkaline media, the ligand can deprotonate and coordinate in its enol form. In this case, it acts as a monobasic bidentate ligand, bonding through the enolic oxygen and the azomethine nitrogen atom. researchgate.netmdpi.com The presence of the methyl group on one of the nitrogen atoms can influence the steric and electronic properties of the ligand, potentially affecting the stability and structure of the resulting metal complexes compared to unsubstituted acetohydrazide. The properties of a metal complex are highly dependent on the central metal atom's size, electronic configuration, and oxidation state. shivajichk.ac.in

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound and similar hydrazide ligands is typically straightforward. The most common method involves the direct reaction of the ligand with a metal salt in a suitable solvent.

A general procedure includes the following steps:

The this compound ligand is dissolved in a solvent, commonly an alcohol such as ethanol (B145695) or methanol. echemcom.com

A solution of the desired metal salt (e.g., metal chlorides, nitrates, or acetates) is prepared in the same or a compatible solvent.

The ligand solution is added to the metal salt solution, often with continuous stirring. The molar ratio of metal to ligand can be varied, with 1:1 and 1:2 being common stoichiometries to obtain different complex structures. mdpi.com

The reaction mixture is often heated under reflux for several hours to ensure the reaction goes to completion. mdpi.com

Upon cooling the reaction mixture, the solid metal complex typically precipitates out of the solution.

The precipitate is then isolated by filtration, washed several times with the solvent to remove any unreacted starting materials, and finally dried, for instance, in a desiccator over anhydrous calcium chloride. mdpi.com

The resulting complexes are generally stable solids with characteristic colors that depend on the central metal ion and its coordination environment.

Structural Analysis of Coordination Compounds

Hydrazide complexes exhibit various coordination geometries, with distorted octahedral and square planar being particularly common. mdpi.commdpi.com In a typical octahedral complex, this compound occupies two coordination sites as a bidentate ligand. The remaining four sites in the coordination sphere are filled by other ligands, such as water molecules, solvent molecules (e.g., isopropanol), or anions (e.g., chloride) from the metal salt precursor. mdpi.comscirp.org In some cases, these ancillary ligands, like chloride ions, can act as bridges between two metal centers, leading to the formation of polymeric coordination structures. mdpi.com

For example, in a related Ni(II) complex with 2-(4-bromophenoxy)acetohydrazide (B95197), the ligand coordinates in a bidentate fashion, and bridging chloride atoms link the metal centers to form a polymer chain, resulting in a distorted octahedral geometry for each nickel atom. mdpi.com The analysis of bond lengths is crucial; the formation of M-O (carbonyl) and M-N (amine) bonds confirms the coordination of the hydrazide ligand.

Table 1: Representative Bond Distances and Angles for a Ni(II) Hydrazide Complex Data from the polymeric complex of Ni(II) chloride with 2-(4-bromophenoxy)acetohydrazide, [NiCl₂L(2-PrOH)]ₙ, which serves as an analogue. mdpi.com

ParameterBondDistance (Å) / Angle (°)
Bond Length Ni–O (carbonyl)2.055
Ni–N (amine)2.091
Ni–O (isopropanol)2.083
Ni–Cl (terminal)2.408
Ni–Cl (bridging)2.463
Ni–Cl (bridging)2.502
Bond Angle O(carbonyl)–Ni–N(amine)80.64

Spectroscopic Characterization of Metal Complexes

Spectroscopic methods are essential for characterizing metal complexes and confirming the coordination of the ligand.

Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for verifying the binding of this compound to a metal ion. Key spectral changes observed upon complexation include:

A shift of the carbonyl group's stretching vibration, ν(C=O), to a lower frequency (wavenumber). This indicates a weakening of the C=O double bond due to the coordination of the carbonyl oxygen to the electron-accepting metal center. mdpi.com For instance, in a Ni(II) complex, this band shifted lower by 45 cm⁻¹. mdpi.com

Changes in the positions and intensities of the stretching and bending vibrations associated with the amine (-NH₂) and amide (-NH) groups, which also points to their involvement in coordination. mdpi.com

The appearance of new, weak bands in the far-infrared region of the spectrum. These bands, which are absent in the spectrum of the free ligand, are assigned to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations, providing direct evidence of bond formation between the metal and the ligand. mdpi.com

Table 2: Key IR Spectral Data for a Hydrazide Ligand and its Ni(II) Complex (cm⁻¹) Data from 2-(4-bromophenoxy)acetohydrazide and its Ni(II) complex. mdpi.com

Vibration ModeFree Ligand (cm⁻¹)Ni(II) Complex (cm⁻¹)Shift (Δν, cm⁻¹)
ν(C=O)16981653-45
νₐₛ(NH₂)33063237-69
νₛ(NH₂)32083167-41
ν(M-O)-504+504
ν(M-N)-424+424

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy can provide further evidence of complex formation in solution. In the ¹H NMR spectrum, the resonance signal of the amide (-NH) proton is expected to shift significantly upon coordination. Signals for protons on the methyl group and those in the vicinity of the coordinating atoms will also experience shifts due to the change in their electronic environment. echemcom.comscirp.org In the ¹³C NMR spectrum, the signal for the carbonyl carbon is particularly diagnostic and will shift upon complexation, confirming the involvement of the carbonyl group in bonding. echemcom.com

Electronic (UV-Vis) Spectroscopy UV-Visible spectroscopy is used to study the electronic transitions within the complex. The spectra of the complexes typically show bands arising from intra-ligand transitions (often shifted from their positions in the free ligand) and, for transition metal complexes, new bands in the visible region. These new bands are due to d-d electronic transitions within the metal ion, and their position and intensity are indicative of the coordination geometry (e.g., octahedral or tetrahedral) around the metal center. scirp.orgekb.eg

Molar Conductance Measurements The molar conductivity of a complex dissolved in a solvent like dimethylformamide (DMF) is measured to determine its electrolytic nature. Low conductivity values suggest a non-electrolyte, indicating that anions (like Cl⁻) are part of the inner coordination sphere. High values suggest an electrolyte, where the anions exist as counter-ions outside the coordination sphere. mdpi.comscirp.org

Applications in Advanced Materials Science Research

Utilization as Building Blocks for Polymeric Systems

The hydrazide group (-CONHNHCH₃) is the key functional group that allows N-methylacetohydrazide to act as a monomer for polymerization. While direct polymerization of this compound is not common, it serves as a crucial precursor for the formation of poly(acylhydrazone)s. This reaction typically involves the condensation of the terminal -NH₂ group of a dihydrazide with a dialdehyde (B1249045) or diketone.

This compound can be chemically modified to create a difunctional monomer suitable for such polycondensation reactions. More directly, its fundamental reactivity informs the synthesis of polymers from similar hydrazide-containing building blocks. For instance, polymers known as poly(acylhydrazone)s are synthesized by condensing dihydrazides with dialdehydes. These materials can form dynamic covalent bonds, leading to advanced properties like self-healing and reprocessability. Research has shown that poly(acylhydrazone)s can form vitrimers, a class of plastics that combine the strength of thermosets with the reprocessability of thermoplastics, without the need for a catalyst. upc.eduupc.edu

The incorporation of a building block like this compound into a polymer backbone would introduce specific properties. The N-methyl group, for example, would alter the polymer's solubility and reduce the extent of hydrogen bonding compared to a polymer made from a non-methylated hydrazide, thereby influencing the material's mechanical and thermal properties.

Table 1: Potential Polymerization Reactions Involving Hydrazide Functionality

Monomer 1 (Hydrazide-based) Monomer 2 (e.g., Carbonyl) Resulting Polymer Linkage Polymer Class Potential Properties
Dihydrazide Dialdehyde Acylhydrazone (-C=N-NH-C=O) Poly(acylhydrazone) Self-healing, Recyclable, Thermally stable

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding. hku.hkic.ac.uk The structure of this compound contains key features that enable it to participate in the formation of these complex architectures. Specifically, it has a hydrogen bond donor (the N-H group) and two hydrogen bond acceptor sites (the carbonyl oxygen and the tertiary nitrogen atom).

While direct studies on this compound are limited, extensive research on the closely related compound, 2-hydroxy-N-methylacetohydrazide, demonstrates the critical role of the hydrazide moiety in forming ordered structures. researchgate.netresearchgate.net Crystal structure analysis reveals that these molecules link together via intermolecular N-H···O and O-H···N hydrogen bonds to form extensive two- and three-dimensional supramolecular networks. researchgate.netresearchgate.net

Based on these findings, this compound is expected to form similar assemblies. The presence of the methyl group on one nitrogen atom, as opposed to a hydrogen, reduces the number of available hydrogen bond donors from two to one. This structural difference would significantly influence the geometry and dimensionality of the resulting supramolecular assembly, potentially leading to the formation of discrete dimers, linear chains, or simple layered structures rather than more complex 3D networks. Control over these interactions is fundamental to designing molecular crystals and materials with specific, predictable arrangements. rsc.org

Table 2: Hydrogen Bonding Capabilities of this compound

Functional Group Role Number of Sites Potential Interactions
Carbonyl (C=O) Hydrogen Bond Acceptor 1 Intermolecular H-bonding with N-H or other donors
Amine (N-H) Hydrogen Bond Donor 1 Intermolecular H-bonding with C=O or other acceptors

Role in the Development of Functional Organic Materials

Functional organic materials are designed to possess specific properties, such as electronic conductivity, photoactivity, or stimuli-responsiveness. The N-acylhydrazone group, which can be readily synthesized from a hydrazide like this compound, is a key component in many such materials. researchgate.net

N-acylhydrazones have been investigated for their use as hole-transporting materials in organic electronics and as chemical sensors. researchgate.net Furthermore, polymers containing the acylhydrazone linkage exhibit dynamic properties, such as pH-dependent reversibility and the ability to self-heal, making them "smart" materials. researchgate.net The reversible nature of the acylhydrazone bond allows the material to be broken down and reformed, which is the basis for recyclable and self-repairing thermosets. upc.eduupc.edu

Additionally, the hydrazide group itself is a valuable synthetic intermediate. For example, it can be used as a precursor for the synthesis of heterocyclic compounds like 1,2,4-triazoles. These triazole-based structures are known to be important components in various functional materials, including polymers, corrosion inhibitors, and metal-organic frameworks (MOFs). researchgate.net Therefore, this compound can be considered a foundational building block for creating a wide array of more complex functional organic materials.

This compound in Catalyst Design

In transition metal catalysis, the ligand that surrounds the metal center is crucial for controlling the catalyst's activity, selectivity, and stability. cmu.edunih.gov There is a continuous search for new and effective ligands, particularly those based on nitrogen and oxygen donor atoms, for metals like copper, nickel, and palladium. nih.gov

This compound possesses two potential donor atoms for coordinating to a metal ion: the carbonyl oxygen and the non-methylated nitrogen atom. This allows it to act as a bidentate O,N-ligand, chelating to a metal center to form a stable five-membered ring. Research on other N-acylhydrazones confirms their ability to act as effective O,N,O-donor ligands for metal ions such as copper(II). semanticscholar.org

The coordination of this compound to a metal would create a catalytically active complex. The electronic and steric properties of the ligand, influenced by the methyl group, would directly impact the performance of the catalyst. The design of such catalysts could involve using the this compound molecule itself as the ligand or incorporating it into a larger, more complex ligand structure. This approach is part of a broader strategy in catalysis where the ligand's functionality is activated or enhanced by coordination to a metal ion, a concept sometimes referred to as "organocatalysis in disguise". rsc.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Selectivity

The synthesis of N-substituted hydrazides is often complicated by a lack of regioselectivity, yielding mixtures of isomers that are challenging to separate. The reaction of an acylating agent with methylhydrazine, for instance, can produce both N-methylacetohydrazide (1-acetyl-2-methylhydrazine) and its regioisomer, N'-methylacetohydrazide (1-acetyl-1-methylhydrazine). Future research should prioritize the development of synthetic methodologies that offer high control over this regioselectivity.

Promising strategies include:

Directed Synthesis with Protecting Groups: The use of protecting groups on one of the hydrazine (B178648) nitrogen atoms can effectively direct acylation to the unprotected nitrogen. Methodologies using Boc-protected alkylhydrazines have proven successful in the regioselective synthesis of N-alkyl-3-substituted-tetrahydroindazolones. researchgate.net A similar approach could be systematically applied to the synthesis of this compound, enabling the isolation of the desired regioisomer in high yield and purity.

Enzymatic Synthesis: Biocatalysis offers an exceptional degree of chemo-, regio-, and stereoselectivity that is often unattainable with traditional chemical methods. Enzymes, such as hydrolases and transferases, could be explored for the specific synthesis of this compound. The successful enzymatic synthesis of epoxidized fatty hydrazides and specific ubiquitin C-terminal hydrazides demonstrates the potential for enzymes to catalyze reactions at specific nitrogen atoms within a hydrazine moiety, providing a green and highly selective alternative to conventional synthesis. asianpubs.orgoup.com

Catalyst-Free Michael Addition: Recent studies have shown that hydrazides can effectively undergo bis-Michael reactions with acceptors like divinyl sulfone under catalyst-free thermal conditions. rsc.org Investigating the kinetics and mechanistic origins of this reactivity for N-methylhydrazine could lead to novel, atom-economical routes for synthesizing more complex structures based on the this compound backbone.

Advanced Spectroscopic and Structural Techniques for Detailed Analysis

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their behavior and function. While standard spectroscopic techniques provide basic characterization, advanced methods are needed for a more detailed analysis, especially for distinguishing between regioisomers and understanding intermolecular interactions.

Advanced Nuclear Magnetic Resonance (NMR): Two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of complex molecules and isomers. mdpi.comipb.pt Techniques such as 1H-1H COSY (Correlation Spectroscopy), 1H-13C HSQC (Heteronuclear Single Quantum Coherence), and 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) can definitively differentiate between this compound and its N'-methyl isomer by revealing specific proton-proton and proton-carbon correlations through bonds. researchgate.netnews-medical.net Future work should involve the complete NMR characterization of pure this compound isomers using these methods.

Crystallographic and Hirshfeld Surface Analysis: Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. A detailed crystallographic study of this compound would elucidate its precise bond lengths, bond angles, and intermolecular hydrogen bonding patterns, which govern its crystal packing. Hirshfeld surface analysis can then be used to quantify the different types of intermolecular contacts. Such an analysis has been performed on the related regioisomers of 2-hydroxy-N-methylacetohydrazide, revealing detailed insights into their hydrogen bonding networks.

Terahertz (THz) Spectroscopy: THz spectroscopy probes low-frequency vibrations (typically 0.1-15 THz), which correspond to collective vibrational modes and intermolecular interactions like hydrogen bonds. mdpi.comacs.org This technique is highly sensitive to crystalline structure and polymorphism. researchgate.net Applying THz spectroscopy to this compound could provide unique spectral fingerprints related to its solid-state structure and distinguish it from its regioisomers, offering a powerful tool for quality control and structural analysis. mdpi.comcoherent.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analyzing complex reaction mixtures or biological samples, the coupling of liquid chromatography with tandem mass spectrometry is a powerful tool. acs.org Developing an LC-MS/MS method would allow for the effective separation of this compound from its isomers and other impurities, followed by sensitive and selective quantification based on specific fragmentation patterns. rsc.orgmdpi.com

Expansion of Computational Modeling to Complex Systems

Computational chemistry provides invaluable insights into molecular properties and reaction mechanisms. While Density Functional Theory (DFT) calculations are routinely used for small molecules, future research should focus on expanding these models to predict the behavior of this compound in more complex systems. nih.govsumitomo-chem.co.jp

Predicting Regioselectivity and Reaction Pathways: DFT calculations can be used to model the transition states of the N-methylation of acetohydrazide. unimi.itmdpi.com By calculating the activation energy barriers for the formation of each regioisomer, computational models can predict the likely isomeric ratio under various reaction conditions. This theoretical insight can guide the design of experiments to favor the desired product, reducing the need for extensive empirical screening.

Modeling of Polymer Systems: this compound can serve as a monomer or cross-linking agent in polymers. Future computational work could involve building atomistic models of polymer networks incorporating this molecule. Using established molecular dynamics (MD) simulation workflows, researchers can predict the thermomechanical properties (e.g., glass transition temperature, elastic moduli) of these novel materials. frontiersin.orgresearchgate.netmdpi.comresearchgate.net This predictive modeling can accelerate the design of new polymers with tailored properties.

Simulating Spectroscopic Data: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR and Raman frequencies). Comparing simulated spectra with experimental data is a powerful method for validating structural assignments. This is particularly useful for distinguishing between isomers where spectral differences may be subtle.

Exploration of this compound in New Material Applications

The bifunctional nature of this compound (containing both nucleophilic hydrazine and amide functionalities) makes it a versatile building block for new materials. While its applications are currently underexplored, research on related hydrazide-containing materials suggests several promising directions.

Functional Polymers and Scaffolds: Poly(acryloyl hydrazide) has been demonstrated as a versatile polymer scaffold that can be easily modified after polymerization to create functional materials for biological applications. rsc.orgresearchgate.net Similarly, this compound could be developed into a monomer for creating novel poly-hydrazides. The presence of the N-methyl group could modify the polymer's solubility, chain flexibility, and hydrogen-bonding capabilities compared to unsubstituted poly(acryloyl hydrazide).

Porous Organic Polymers (POPs): Hydrazide-linked polymers have been synthesized to create materials with high surface area and defined porosity. nih.govacs.org These materials have applications in areas such as gas storage and separation, and as supports for catalysts. Future work could explore the use of this compound in combination with rigid aromatic linkers to synthesize novel POPs with unique surface properties.

Surface Modification of Materials: The reactive hydrazide group can be used to covalently attach molecules to surfaces. Hydrazides have been used to functionalize graphene oxide, modifying its properties and improving its dispersion in polymer nanocomposites. mdpi.commdpi.com this compound could be investigated as a surface modification agent for various materials (e.g., nanoparticles, sensor surfaces) to introduce specific functionalities or improve interfacial compatibility in composite materials. vt.eduresearchgate.net

Design of Next-Generation this compound Derivatives for Specific Functional Properties

The this compound core structure is an ideal starting point for the design of next-generation derivatives with tailored functional properties. By systematically modifying its structure, new compounds can be developed for a wide range of applications, from medicinal chemistry to materials science.

Azapeptide-Based Design: this compound can be considered a simple analogue of an N-methylated aza-amino acid. Azapeptides, where the α-carbon of an amino acid is replaced by a nitrogen atom, are an important class of peptidomimetics with applications as enzyme inhibitors and therapeutic agents due to their unique conformational properties and enhanced metabolic stability. nih.govnih.govacs.orgmdpi.com Future research could focus on incorporating the this compound motif into larger peptide sequences to create novel azapeptides with potential biological activity.

Systematic Derivatization for Functional Tuning: A library of derivatives can be designed by modifying the acyl portion of the molecule. This "R-group" can be varied to fine-tune properties such as hydrophilicity, steric bulk, and electronic character. This approach allows for the creation of a diverse set of molecules that can be screened for specific functions.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation in synthesis, analysis, and materials science.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-methylacetohydrazide, and how can purity be optimized?

  • Methodology :

  • Route 1 : React acetyl chloride with N-methylhydrazine in anhydrous ethanol under nitrogen, followed by recrystallization in ethanol to isolate the product .
  • Route 2 : Use a two-step process involving hydrazine derivatives and acetylation with acetic anhydride, monitored by TLC for intermediate validation .
  • Purity Optimization : Employ HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and confirm structural integrity via 1H^1H-NMR (e.g., δ 2.1 ppm for acetyl methyl group) .

Q. How can researchers reliably characterize this compound’s structure and stability?

  • Analytical Workflow :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of acetyl (C=O) and methylhydrazide (N–CH3_3) groups. Compare with IUPAC nomenclature guidelines .
  • Stability Testing : Conduct thermal gravimetric analysis (TGA) to assess decomposition temperatures and monitor hydrolysis susceptibility in acidic/basic conditions via UV-Vis spectroscopy .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Store in airtight containers at 4°C, away from oxidizing agents.
  • Reference NIOSH standards for hydrazine derivatives, including spill management with 0.1 M HCl .

Advanced Research Questions

Q. How can computational modeling enhance understanding of this compound’s reactivity?

  • Approach :

  • Perform DFT calculations (e.g., Gaussian 09) to map electron density and predict nucleophilic/electrophilic sites. Compare with experimental IR spectra for validation .
  • Use molecular docking studies to explore binding affinities with biological targets (e.g., enzymes in cancer pathways) .

Q. What strategies resolve contradictions in reported biological activity data for hydrazide derivatives?

  • Data Reconciliation :

  • Conduct systematic reviews (Cochrane guidelines) to assess study heterogeneity, including differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., IC50_{50} variations due to solvent polarity) .
  • Validate findings via orthogonal assays (e.g., apoptosis markers vs. cytotoxicity screens) .

Q. How can researchers design hydrazide-based coordination complexes using this compound?

  • Experimental Design :

  • Synthesize Schiff base ligands by condensing this compound with substituted aldehydes (e.g., 4-nitrobenzaldehyde). Characterize metal complexes (e.g., Cu2+^{2+}) via X-ray crystallography and cyclic voltammetry .
  • Analyze hydrogen-bonding networks using single-crystal XRD and lattice energy calculations .

Q. What advanced techniques quantify trace impurities in this compound batches?

  • Quality Control :

  • Apply LC-MS/MS with electrospray ionization (ESI) to detect sub-ppm levels of hydrazine byproducts.
  • Cross-validate with ion chromatography for inorganic impurities (e.g., chloride ions) .

Methodological Resources

  • Synthesis & Characterization : NMAM Method 3518 for hydrazine derivatives , IUPAC nomenclature rules .
  • Data Analysis : Cochrane Handbook for systematic reviews , DFT workflows .
  • Safety & Compliance : NIOSH guidelines , ALADDIN safety protocols .

Note : Avoid non-peer-reviewed sources (e.g., BenchChem ). For structural data, consult CCDC entries (e.g., 2032776 ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methylacetohydrazide
Reactant of Route 2
N-methylacetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.